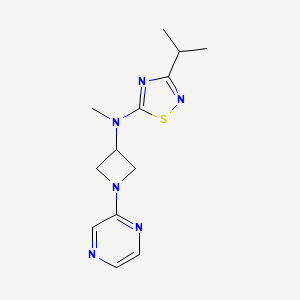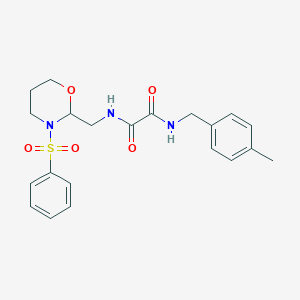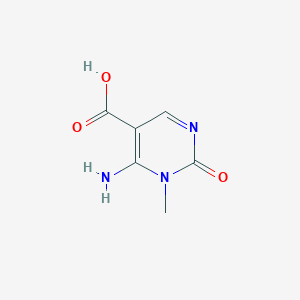methanone CAS No. 1114853-32-5](/img/structure/B2827361.png)
[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. The thiazine ring in this compound is substituted with a bromophenyl group and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, which is a seven-membered ring containing four carbon atoms, two nitrogen atoms, and one sulfur atom. This ring would be substituted with a bromophenyl group and a dimethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Oxidative stress, caused by an imbalance between free radicals and antioxidants, plays a crucial role in various diseases. The compound’s antioxidant properties make it a potential candidate for combating oxidative damage. By scavenging free radicals and reducing lipid peroxidation, it may protect cells and tissues from oxidative injury .
Neurotoxicity Assessment
The newly synthesized pyrazoline derivative has been studied for its effects on acetylcholinesterase (AchE) activity in the brain. AchE is essential for normal nerve impulse transmission. Reduced AchE activity can lead to behavioral changes, impaired body movement, and decreased survival in organisms. Investigating the compound’s impact on AchE provides insights into its neurotoxic potential .
Antiparasitic Properties
Pyrazolines have shown promise as antiparasitic agents. Researchers have explored their efficacy against various parasites, including protozoans and helminths. The compound’s antiparasitic activity could contribute to novel therapeutic strategies for parasitic infections .
Antifungal Applications
Reports suggest that pyrazolines exhibit antifungal properties. Investigating this compound’s effectiveness against fungal pathogens could lead to the development of new antifungal drugs .
Anti-Inflammatory Potential
Inflammation is a common factor in many diseases. The compound’s anti-inflammatory activity may help modulate inflammatory responses, making it relevant for conditions such as arthritis, autoimmune disorders, and inflammatory bowel diseases .
Antitumor Effects
The search for novel anticancer agents continues, and pyrazolines have attracted attention due to their potential antitumor properties. Researchers have explored their effects on cancer cell lines, and this compound could contribute to future cancer therapies .
Antibacterial Activity
While pyrazolines have demonstrated antibacterial effects, further studies are needed to evaluate their efficacy against specific bacterial strains. Investigating the compound’s antibacterial potential could lead to new antibiotics or antimicrobial agents .
Anticonvulsant Properties
Pyrazolines have been investigated for their anticonvulsant activity. Understanding how this compound affects neuronal excitability and seizure thresholds is essential for potential therapeutic applications in epilepsy management .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO5S/c1-29-19-11-10-15(12-20(19)30-2)23(26)22-14-25(17-7-5-6-16(24)13-17)18-8-3-4-9-21(18)31(22,27)28/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMBFYZWFDQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-(benzyl(methyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827279.png)



![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2827284.png)
![N-(2-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2827285.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827287.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B2827289.png)


![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2827293.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2827295.png)
